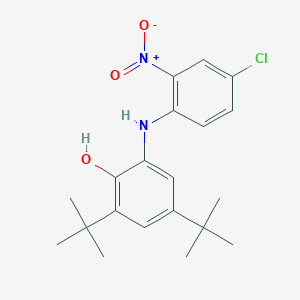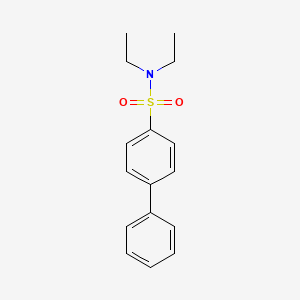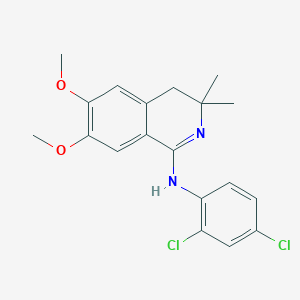![molecular formula C22H20IN3O2 B11087273 3-(3-hydroxypropyl)-6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11087273.png)
3-(3-hydroxypropyl)-6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-HYDROXYPROPYL)-6-IODO-2-[(E)-2-(1-METHYL-1H-INDOL-3-YL)-1-ETHENYL]-4(3H)-QUINAZOLINONE is a complex organic compound with a unique structure that combines a quinazolinone core with an indole moiety
Preparation Methods
The synthesis of 3-(3-HYDROXYPROPYL)-6-IODO-2-[(E)-2-(1-METHYL-1H-INDOL-3-YL)-1-ETHENYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Indole Moiety: The indole group can be introduced via a Heck reaction, where the indole derivative is coupled with the quinazolinone core.
Hydroxypropylation: The hydroxypropyl group can be added through a nucleophilic substitution reaction using appropriate alkylating agents.
Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
3-(3-HYDROXYPROPYL)-6-IODO-2-[(E)-2-(1-METHYL-1H-INDOL-3-YL)-1-ETHENYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced using reducing agents like NaBH4 (Sodium borohydride) to modify the quinazolinone core or the indole moiety.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-HYDROXYPROPYL)-6-IODO-2-[(E)-2-(1-METHYL-1H-INDOL-3-YL)-1-ETHENYL]-4(3H)-QUINAZOLINONE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 3-(3-HYDROXYPROPYL)-6-IODO-2-[(E)-2-(1-METHYL-1H-INDOL-3-YL)-1-ETHENYL]-4(3H)-QUINAZOLINONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar compounds to 3-(3-HYDROXYPROPYL)-6-IODO-2-[(E)-2-(1-METHYL-1H-INDOL-3-YL)-1-ETHENYL]-4(3H)-QUINAZOLINONE include other quinazolinone derivatives and indole-containing compounds. These compounds share structural similarities but differ in their functional groups and substitution patterns, which can affect their chemical reactivity and biological activity. Examples of similar compounds include:
4(3H)-Quinazolinone: The parent compound without the indole and hydroxypropyl groups.
Indole-3-carbinol: An indole derivative with a different substitution pattern.
6-Iodoquinazolinone: A quinazolinone derivative with iodine substitution but lacking the indole moiety.
Properties
Molecular Formula |
C22H20IN3O2 |
|---|---|
Molecular Weight |
485.3 g/mol |
IUPAC Name |
3-(3-hydroxypropyl)-6-iodo-2-[(E)-2-(1-methylindol-3-yl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C22H20IN3O2/c1-25-14-15(17-5-2-3-6-20(17)25)7-10-21-24-19-9-8-16(23)13-18(19)22(28)26(21)11-4-12-27/h2-3,5-10,13-14,27H,4,11-12H2,1H3/b10-7+ |
InChI Key |
CUOBXPQQHXHBKA-JXMROGBWSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3CCCO |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC3=NC4=C(C=C(C=C4)I)C(=O)N3CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-(3-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11087194.png)

![N-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11087217.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11087226.png)
![N'-{2-[(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)sulfonyl]-4-nitrophenyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B11087231.png)
![3,4,5-Trimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11087232.png)

![Ethyl [4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3-hydroxyphenoxy]acetate](/img/structure/B11087239.png)
![4-methoxy-N-[5-oxo-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl]benzamide](/img/structure/B11087241.png)

![5-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B11087252.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B11087259.png)
![8-{[(E)-2-phenylethenyl]sulfanyl}quinoline](/img/structure/B11087274.png)
![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B11087278.png)
